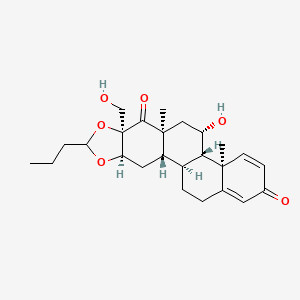

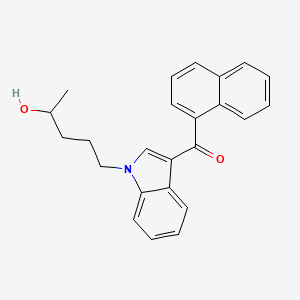

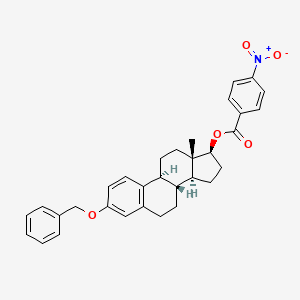

(+/-)-JWH 018 N-(4-羟基戊基) 代谢物

描述

The compound [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid metabolite. It is a derivative of JWH-018, a well-known synthetic cannabinoid that mimics the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This metabolite is formed in the body after the consumption of JWH-018 and is often studied in forensic and toxicological research to understand the metabolism and effects of synthetic cannabinoids .

科学研究应用

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is primarily used in forensic and toxicological research to study the metabolism and effects of synthetic cannabinoids. Its applications include:

Forensic Analysis: Used as a biomarker to detect the consumption of JWH-018 in biological samples such as urine and blood.

Toxicological Studies: Helps in understanding the toxicological profile and potential health risks associated with synthetic cannabinoids.

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of synthetic cannabinoids.

Drug Development: Provides insights into the design and development of new synthetic cannabinoids with improved safety profiles.

作用机制

Target of Action

Similar compounds like akb48 and xlr11 are known to interact with cannabinoid receptors . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (possibly cannabinoid receptors) to induce changes in the cell .

Biochemical Pathways

Given its potential interaction with cannabinoid receptors, it may influence the endocannabinoid system .

Pharmacokinetics

Similar compounds like xlr11 are known to undergo phase 1 metabolism .

Result of Action

Based on the potential interaction with cannabinoid receptors, it may influence various physiological processes .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially affect the action of many drugs .

生化分析

Biochemical Properties

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite interacts with various enzymes and proteins in the body. It has been found to bind to cannabinoid receptors, similar to other synthetic cannabinoids . The nature of these interactions is complex and involves changes in the conformation of the receptor proteins, which can influence downstream biochemical reactions .

Cellular Effects

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, which are involved in a variety of cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can change over time. This includes changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects .

Metabolic Pathways

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves the hydroxylation of the pentyl chain of JWH-018. This can be achieved through various chemical reactions, including:

-

Hydroxylation Reaction: This can be done using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions .

-

Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of JWH-018 in the presence of a suitable catalyst like palladium on carbon (Pd/C) to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this metabolite is not common due to its specific use in research and forensic applications. the synthesis can be scaled up using the same chemical reactions mentioned above, with appropriate adjustments in reaction conditions and purification methods to ensure high yield and purity .

化学反应分析

Types of Reactions

-

Oxidation: : The primary reaction that [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone undergoes is oxidation. This involves the conversion of the hydroxyl group to a carbonyl group, forming ketones or aldehydes .

-

Reduction: : Reduction reactions can convert the hydroxyl group back to a hydrocarbon chain, although this is less common in metabolic pathways .

-

Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions .

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Nucleophiles: Various nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Ketones and Aldehydes: Formed through oxidation reactions.

Hydrocarbons: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

相似化合物的比较

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone can be compared with other similar synthetic cannabinoid metabolites, such as:

XLR11 N-(4-hydroxypentyl) metabolite: Similar in structure and function, but derived from XLR11, another synthetic cannabinoid.

5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite: Another synthetic cannabinoid metabolite with a fluorinated pentyl chain.

AKB48 N-(4-hydroxypentyl) metabolite: Derived from AKB48, a synthetic cannabinoid with a different core structure.

The uniqueness of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone lies in its specific metabolic pathway and its use as a biomarker for JWH-018 consumption .

属性

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBQQHYZJTRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016893 | |

| Record name | JWH-018 N-(4-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320363-47-0 | |

| Record name | JWH-018 N-(4-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of developing a sensor for the detection of (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite?

A1: (+/-)-JWH 018 is a synthetic cannabinoid that has gained popularity as a recreational drug. Its metabolite, (+/-)-JWH 018 N-(4-hydroxypentyl), is a key target for detecting JWH-018 use. Developing sensitive and selective sensors for this metabolite is crucial for various applications, including:

Q2: How does the catechol-attached polypeptide (CtP) platform described in the research contribute to the detection of (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite?

A2: The research focuses on developing an electrochemical sensing platform using a catechol-attached polypeptide (CtP). [] This platform likely serves as a surface for immobilizing a recognition element, in this case, the K2 antibody, which specifically binds to the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite. This binding event can then be transduced into a measurable electrochemical signal, enabling the detection and potentially quantification of the metabolite.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)